2-[Allyl(2-hydroxyethyl)amino]ethan-1-ol
Description
The compound 2-[Allyl(2-hydroxyethyl)amino]ethan-1-ol is a member of the N-substituted diethanolamine (B148213) family, distinguished by the presence of an allyl group. This functionalization imparts specific reactivity and properties that are of interest in various chemical research domains. The molecule's structure, combining the features of an amino alcohol, a tertiary amine, and an alkene, makes it a versatile chemical entity.
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 2424-05-7 chemicalbook.com |
| Chemical Formula | C₇H₁₅NO₂ |
| IUPAC Name | This compound chemicalbook.com |
| Synonyms | N-Allyldiethanolamine |
Structure
3D Structure
Properties
IUPAC Name |
2-[2-hydroxyethyl(prop-2-enyl)amino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-2-3-8(4-6-9)5-7-10/h2,9-10H,1,3-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAYJKJNSENNBGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CCO)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70275425 | |
| Record name | 2-[allyl(2-hydroxyethyl)amino]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70275425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2424-05-7 | |
| Record name | NSC93334 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93334 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-[allyl(2-hydroxyethyl)amino]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70275425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-ALLYL-2,2'-IMINODIETHANOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 2 Allyl 2 Hydroxyethyl Amino Ethan 1 Ol
Direct Synthesis Approaches to N-Allylated Diethanolamine (B148213) Systems
Direct synthesis methods are characterized by the formation of the N-allyl bond on the diethanolamine structure in a single key step. These are often the most straightforward routes, utilizing readily available starting materials.
Alkylation Strategies for Selective N-Allylation
The most common direct synthesis involves the nucleophilic substitution reaction between diethanolamine and an allyl halide, such as allyl chloride or allyl bromide. prepchem.comnih.gov In this reaction, the nitrogen atom of diethanolamine acts as a nucleophile, attacking the electrophilic carbon of the allyl halide and displacing the halide ion.
A notable characteristic of the alkylation of diethanolamine is its high selectivity for N-alkylation over O-alkylation. researchgate.nettandfonline.com While related compounds like triethanolamine (B1662121) can yield a mixture of both N- and O-alkylated products, the nitrogen center in diethanolamine is sufficiently more nucleophilic than the hydroxyl groups, directing the alkylation to the amine. researchgate.nettandfonline.com
To prevent over-alkylation, where the product tertiary amine is further alkylated to form a quaternary ammonium (B1175870) salt, reaction conditions can be optimized. One strategy is to use a significant excess of the starting amine relative to the alkylating agent. medcraveonline.com The reaction is typically carried out in the presence of a base, such as sodium carbonate, to neutralize the hydrohalic acid byproduct formed during the reaction. prepchem.com
A specific laboratory-scale synthesis involves heating diethanolamine with allyl chloride in the presence of finely ground sodium carbonate. prepchem.com The product is isolated after removing the solvent and precipitated salts, followed by distillation to achieve high purity. prepchem.com Gas chromatographic analysis of the crude product indicated approximately 90% purity before distillation, with a final yield of 82% for the distilled product. prepchem.com
Table 1: Synthesis of N-Allyldiethanolamine via Direct Alkylation
| Reactant 1 | Reactant 2 | Base | Yield (Pure) | Purity (Crude) | Reference |
|---|---|---|---|---|---|
| Diethanolamine | Allyl Chloride | Sodium Carbonate | 82% | ~90% | prepchem.com |
Phase-transfer catalysis (PTC) has also been shown to be an effective method for the selective N-alkylation of ethanolamines. medcraveonline.com For instance, the reaction between monoethanolamine and allyl bromide in a liquid-liquid PTC system using tetrabutylammonium (B224687) bromide (TBAB) as the catalyst can yield the N-mono-allylated product exclusively. medcraveonline.com This principle can be extended to the synthesis of N-allyldiethanolamine, offering a mild and selective alternative to traditional methods.
Reductive Amination Pathways Utilizing Allylic Precursors
Reductive amination offers an alternative direct route to N-allyldiethanolamine. masterorganicchemistry.comlibretexts.org This two-part process first involves the reaction of a secondary amine (diethanolamine) with an aldehyde or ketone to form an intermediate iminium ion. This intermediate is then reduced in situ to the corresponding tertiary amine. masterorganicchemistry.com
For the synthesis of N-allyldiethanolamine, the allylic precursor would be propenal (acrolein). The reaction sequence is as follows:
Iminium Ion Formation: Diethanolamine reacts with propenal. The nucleophilic nitrogen of the amine adds to the carbonyl carbon of the aldehyde, and subsequent dehydration forms an iminium ion.
Reduction: A reducing agent, present in the reaction mixture, reduces the C=N double bond of the iminium ion to a C-N single bond, yielding the final product. libretexts.org
A key advantage of reductive amination is that it avoids the problem of over-alkylation that can occur with direct alkylation using alkyl halides. masterorganicchemistry.com Various reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective because they are mild enough to selectively reduce the iminium ion in the presence of the starting aldehyde. masterorganicchemistry.comresearchgate.net Other reagents like α-picoline-borane have also been used successfully for reductive aminations under various conditions, including in water or neat. researchgate.netorganic-chemistry.org
Indirect Synthesis through Functional Group Interconversions
Indirect methods involve multi-step syntheses where the target molecule is built by modifying other functional groups on a pre-existing molecular scaffold. These routes offer flexibility but are generally more complex than direct approaches.
Olefin Functionalization: Hydroamination and Related Processes
Hydroamination, the addition of an N-H bond across a carbon-carbon double or triple bond, is a powerful atom-economical method for amine synthesis. researchgate.net In the context of N-allyldiethanolamine, this could theoretically be applied in several ways, although it represents a less conventional approach. A plausible indirect route would be the reaction of allylamine (B125299) with two equivalents of ethylene (B1197577) oxide. In this scenario, the N-H bonds of allylamine would add across the C-O bonds of the strained epoxide ring, functionalizing the olefin-containing amine with two hydroxyethyl (B10761427) groups.
Alternatively, transition metal-catalyzed hydroamination could be employed. For example, rhodium or iridium catalysts can promote the regioselective hydroamination of alkenes. nih.govresearchgate.net A hypothetical pathway could involve the hydroamination of an alkene with a pre-formed diethanolamine derivative. The development of anti-Markovnikov selective hydroamination of unactivated alkenes is an area of active research and could provide future pathways to complex amines. researchgate.netnih.gov
Derivatization of Pre-existing Amino Alcohol Scaffolds
This strategy involves starting with a molecule that already contains either the N-allyl or the diethanolamine core and then introducing the missing functionality through chemical transformation, a process known as functional group interconversion (FGI). ub.eduimperial.ac.ukcompoundchem.com
One prominent example is the reaction of allylamine with ethylene oxide, as mentioned previously. This is a well-established industrial method for producing hydroxyethylated amines. The reaction proceeds via the nucleophilic attack of the amine on the carbon of the epoxide ring, leading to its opening and the formation of a new carbon-nitrogen and a hydroxyl group. By using two molar equivalents of ethylene oxide, N,N-bis(2-hydroxyethyl)allylamine (N-allyldiethanolamine) can be synthesized from allylamine.
Catalytic Transformations in the Synthesis of N-Allyldiethanolamine Derivatives
Catalysis plays a crucial role in modern organic synthesis, offering efficient, selective, and often more environmentally benign routes to target molecules. Several catalytic transformations are relevant to the synthesis of N-allyldiethanolamine and its derivatives.
Iridium pincer complexes have been identified as effective catalysts for the N-alkylation of amines and amino alcohols using alcohols as the alkylating agents. researchgate.net This "borrowing hydrogen" methodology allows for the reaction of diethanolamine with allyl alcohol. The catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ, which then undergoes a reductive amination-type reaction with the amine, with the borrowed hydrogen being returned at the end of the catalytic cycle. researchgate.net
Palladium-catalyzed reactions are also central to the formation of C-N bonds. For example, the palladium-catalyzed aminocarbonylation of iodoalkenes with nortropane-based amines has been shown to be highly selective. mdpi.com A similar strategy could potentially be adapted for the synthesis of N-allyldiethanolamine derivatives. Furthermore, copper-catalyzed reactions of N-oxides with Grignard reagents have been developed for the direct synthesis of 2-substituted N-heterocycles, showcasing the power of transition metal catalysis in C-N bond formation for complex molecules. nih.gov
As discussed previously, phase-transfer catalysis (PTC) provides a practical and efficient method for the selective N-alkylation of amino alcohols, minimizing side reactions and often allowing for milder reaction conditions. medcraveonline.com
Table 2: Chemical Compounds Mentioned
| Compound Name | IUPAC Name |
|---|---|
| N-Allyldiethanolamine | 2-[Allyl(2-hydroxyethyl)amino]ethan-1-ol |
| Diethanolamine | 2,2'-Iminodi(ethan-1-ol) |
| Allyl Chloride | 3-Chloroprop-1-ene |
| Allyl Bromide | 3-Bromoprop-1-ene |
| Sodium Carbonate | Sodium Carbonate |
| Triethanolamine | 2,2',2''-Nitrilotri(ethan-1-ol) |
| Monoethanolamine | 2-Aminoethan-1-ol |
| Tetrabutylammonium bromide | Tetrabutylammonium bromide |
| Propenal (Acrolein) | Prop-2-enal |
| Sodium cyanoborohydride | Sodium cyanoborohydride |
| Sodium triacetoxyborohydride | Sodium triacetoxyborohydride |
| α-Picoline-borane | α-Picoline-borane complex |
| Allylamine | Prop-2-en-1-amine |
| Ethylene Oxide | Oxirane |
| N-(3-Chloropropyl)diethanolamine | 2-[(3-Chloropropyl)(2-hydroxyethyl)amino]ethan-1-ol |
| Allyl Alcohol | Prop-2-en-1-ol |
| Nortropinone | 8-Azabicyclo[3.2.1]octan-3-one |
Transition Metal-Catalyzed Coupling Reactions for Allyl Moiety Introduction
The introduction of an allyl group onto a secondary amine like diethanolamine is effectively achieved through allylic substitution reactions. Transition metal catalysts, particularly those based on palladium and ruthenium, are paramount in this field. acs.org These reactions often utilize an allyl source, such as an allyl alcohol or an allyl acetate, to react with the amine.
Palladium-Catalyzed N-Allylation:
Palladium-catalyzed allylic amination, often referred to as the Tsuji-Trost reaction, is a cornerstone of C-N bond formation. youtube.com In a typical process, a palladium(0) catalyst reacts with an allylic substrate, such as allyl acetate, to form a π-allylpalladium complex. The nucleophilic diethanolamine then attacks this complex to yield the desired N-allyldiethanolamine product. thalesnano.com
Recent advancements have focused on using more atom-economical and environmentally benign allyl sources, such as allyl alcohols. nih.govrsc.orgnih.gov The direct use of allyl alcohols in palladium-catalyzed reactions often requires specific conditions or activators to facilitate the departure of the hydroxyl group. rsc.orgacs.org Research has shown that a cooperative effect between a palladium catalyst and a hydrogen-bonding solvent can enable the direct amination of allyl alcohols under mild conditions, avoiding the need for additives. rsc.org
Ruthenium-Catalyzed N-Allylation:
Ruthenium catalysts have also emerged as powerful tools for the N-alkylation of amines with alcohols. rsc.orgabo.fi These reactions typically proceed via a "hydrogen borrowing" or "hydrogen transfer" mechanism. The ruthenium catalyst first oxidizes the allyl alcohol to the corresponding α,β-unsaturated aldehyde, propenal. This aldehyde then reacts with diethanolamine to form an enamine or iminium ion intermediate. The ruthenium hydride species, formed during the initial oxidation, then reduces this intermediate to furnish the final tertiary amine product, this compound. acs.org This method is highly atom-economical as the only byproduct is water.
The table below summarizes typical catalyst systems used for the N-allylation of amines, which are applicable to the synthesis of the target compound.
| Catalyst System | Allyl Source | Typical Ligand | Key Features |
| Palladium (e.g., [(η³-allyl)PdCl]₂) | Allyl Acetate / Allyl Alcohol | Bisphosphine ligands (e.g., dppf) | Mild reaction conditions, good to excellent yields for a wide range of amines. nih.gov |
| Ruthenium (e.g., [Ru(p-cymene)Cl₂]₂) | Allyl Alcohol | Bidentate phosphine (B1218219) ligands | Atom-economical "hydrogen borrowing" mechanism, suitable for converting primary and secondary amines. rsc.org |
Organocatalytic Approaches to Amino Alcohol Synthesis
Organocatalysis, the use of small organic molecules as catalysts, presents a metal-free alternative for the construction of chiral molecules, including amino alcohols. While the direct synthesis of this compound via organocatalysis is not prominently documented, the principles can be applied to the synthesis of the core amino alcohol structure.
For instance, proline and its derivatives have been successfully used to catalyze the asymmetric α-amination of aldehydes and ketones, which are key steps in building substituted amino alcohols. nih.govacs.org A hypothetical organocatalytic route to a related amino alcohol could involve the asymmetric Mannich reaction. This reaction can construct γ-amino alcohol derivatives in high yield and stereoselectivity. thieme-connect.com
These organocatalytic methods are particularly valuable for creating stereocenters, which is a crucial aspect in the synthesis of complex, biologically active molecules. Although the target compound, this compound, is achiral, the underlying principles of organocatalysis are a vital part of the modern synthetic chemist's toolkit for related structures.
Principles of Green Chemistry in the Development of Synthetic Routes
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov In the context of synthesizing this compound, these principles can be applied to various aspects of the synthetic route, with a notable focus on alternative reaction media.
One of the most promising green technologies is the use of supercritical fluids, particularly supercritical carbon dioxide (scCO₂), as a reaction solvent. mdpi.com A supercritical fluid exists at a temperature and pressure above its critical point, where it exhibits properties of both a liquid and a gas. mdpi.com
Supercritical Carbon Dioxide (scCO₂) as a Reaction Medium:
Supercritical CO₂ is an attractive alternative to traditional organic solvents because it is non-toxic, non-flammable, inexpensive, and readily available. mdpi.com Its properties, such as density, viscosity, and solvating power, can be tuned by changing the pressure and temperature, allowing for optimization of reaction conditions and easy separation of products. nih.gov
For the synthesis of amines, using scCO₂ as a solvent can offer several advantages:
Enhanced Reaction Rates: The high diffusivity of reactants in scCO₂ can lead to increased reaction rates.
Improved Selectivity: The tunable properties of scCO₂ can influence the selectivity of a reaction, potentially reducing the formation of byproducts.
Simplified Product Separation: After the reaction, the CO₂ can be returned to its gaseous state by reducing the pressure, allowing for easy separation of the product and catalyst without the need for solvent extraction.
While the specific application of scCO₂ to the synthesis of this compound is not widely reported, the use of supercritical fluids in amination and alkylation reactions is a well-established concept in green chemistry. nih.govmdpi.com The development of synthetic routes in such media represents a significant step towards more sustainable chemical manufacturing. The use of switchable solvents, such as certain tertiary amines that can have their properties altered by the addition and removal of CO₂, also represents a green alternative for extraction and reaction processes. nih.gov
Chemical Transformations and Reactivity Profiles of 2 Allyl 2 Hydroxyethyl Amino Ethan 1 Ol
Reactivity of the Tertiary Amine Functionality
The tertiary amine in 2-[Allyl(2-hydroxyethyl)amino]ethan-1-ol is a nucleophilic and basic center. Its reactivity is influenced by the electronic and steric effects of the allyl and two hydroxyethyl (B10761427) substituents.
N-Alkylation and N-Acylation Reactions
Generally, tertiary amines can undergo N-alkylation with alkyl halides to form quaternary ammonium (B1175870) salts. libretexts.org Similarly, acylation with acid chlorides or anhydrides can occur, though this is less common for tertiary amines compared to primary and secondary amines due to the lack of a proton to be removed. libretexts.org
While these are fundamental reactions of tertiary amines, specific studies detailing the N-alkylation or N-acylation of this compound, including reaction conditions and product characterization, are not readily found in the surveyed literature. The presence of the hydroxyl groups could potentially compete in these reactions under certain conditions, leading to O-alkylation or O-acylation.
Cyclization Reactions Leading to Nitrogen-Containing Heterocycles (e.g., imidazolidin-2-ones)
The structure of this compound contains the necessary functionalities for potential intramolecular cyclization reactions to form nitrogen-containing heterocycles. For instance, reactions involving the nitrogen and one of the hydroxyethyl groups could theoretically lead to the formation of a morpholine (B109124) ring derivative. Intramolecular cyclization reactions are known to be a powerful tool in the synthesis of N-heterocycles. nih.govfrontiersin.orgmdpi.com
However, specific literature detailing the cyclization of this compound to form imidazolidin-2-ones or other heterocyclic systems could not be located. Such transformations would likely require specific reagents to activate the hydroxyl groups or the allyl group to facilitate the intramolecular ring closure.
Coordination Chemistry: Ligand Formation with Metal Centers
Amino alcohols are well-known ligands in coordination chemistry, capable of coordinating to metal centers through both the nitrogen and oxygen atoms. The presence of a tertiary amine and two hydroxyl groups makes this compound a potential tridentate ligand. The allyl group could also participate in coordination, particularly with transition metals that can form π-complexes with alkenes. rsc.org
While the coordination chemistry of various amino alcohols and diimine ligands with a range of metal ions is an active area of research, youtube.comrsc.org specific studies on the formation of metal complexes with this compound as a ligand, including the characterization of the resulting complexes and their properties, are not prominently featured in the available scientific literature. A patent for an ink composition lists "Bis(N-allyldiethanolamine)cobalt" as a component, suggesting that a cobalt complex of this ligand can be formed, but provides no further details on its synthesis or structure. chembuyersguide.com
Reactivity of the Hydroxyl Functionalities
The two primary hydroxyl groups in this compound are expected to exhibit typical alcohol reactivity. They can act as nucleophiles or be converted into leaving groups for subsequent reactions.
O-Alkylation and O-Acylation Reactions
O-alkylation (ether formation) and O-acylation (ester formation) are standard transformations for alcohols. These reactions typically involve deprotonation of the hydroxyl group to form a more nucleophilic alkoxide, followed by reaction with an alkyl halide (for etherification) or an acyl halide/anhydride (for esterification).
No specific examples or detailed research findings on the O-alkylation or O-acylation of this compound were identified in the performed search. The selective functionalization of the hydroxyl groups in the presence of the tertiary amine and the allyl group would likely depend on the choice of reagents and reaction conditions.
Etherification and Esterification Processes
Etherification and esterification are fundamental processes in organic synthesis. While the principles of these reactions are well understood, their application to this compound has not been specifically documented in the available literature. Such reactions would yield derivatives with altered physical and chemical properties, such as solubility and boiling point.
Reactivity of the Terminal Allyl Moiety
The terminal allyl group is characterized by a carbon-carbon double bond, which serves as a key site for a variety of chemical reactions. This functionality allows for the introduction of diverse molecular architectures and further functionalization through several powerful synthetic methods. nih.gov
Olefin metathesis is a powerful catalytic reaction that involves the breaking and reforming of carbon-carbon double bonds between two alkene molecules. nih.govmdpi.com This transformation is typically catalyzed by transition metal alkylidene complexes, most notably those based on ruthenium and molybdenum. harvard.edu The terminal allyl group of this compound is an excellent substrate for such reactions.
The primary types of olefin metathesis applicable to this compound include:
Cross-Metathesis (CM): This intermolecular reaction occurs between the allyl group of this compound and another olefin. It is a highly versatile method for creating new, more complex alkenes. The reaction produces a statistical mixture of products, but conditions can be optimized to favor the desired cross-product, often by using one reactant in excess or by removing a volatile byproduct like ethylene (B1197577). sigmaaldrich.com
Ring-Closing Metathesis (RCM): While not an intramolecular reaction for the monomer itself, if this compound is first reacted with another olefin-containing molecule (e.g., via esterification of its hydroxyl groups with an unsaturated acid), the resulting diene can undergo an intramolecular RCM to form cyclic structures, including important nitrogen and oxygen-containing heterocycles. harvard.edu
Ring-Opening Metathesis Polymerization (ROMP): In this process, a cyclic olefin's ring is opened and polymerized. The allyl group of this compound can act as a chain-transfer agent or an end-capping group in ROMP reactions, allowing for the control of polymer molecular weight and the introduction of terminal hydroxyl and amine functionalities. nih.gov
The application of olefin metathesis to functional molecules like N-allyldiethanolamine opens pathways to novel monomers, polymers, and complex organic molecules for use in materials science and chemical biology. nih.govmdpi.com
Table 1: Olefin Metathesis Reactions Involving the Allyl Moiety
| Reaction Type | Reactant(s) | Catalyst Example | Potential Product(s) |
|---|---|---|---|
| Cross-Metathesis (CM) | This compound + Alkene (R-CH=CH₂) | Grubbs' 1st or 2nd Generation Catalyst | Functionalized alkene with extended carbon chain |
| Ring-Closing Metathesis (RCM) | Diene precursor derived from this compound | Hoveyda-Grubbs Catalyst | Heterocyclic compounds |
| Ring-Opening Metathesis Polymerization (ROMP) | Cyclic Olefin (e.g., Norbornene) + this compound (as chain transfer agent) | Schrock Catalyst | Functionalized polymer with controlled molecular weight |
The carbon-carbon double bond of the allyl group is susceptible to a variety of addition reactions, where new functional groups are installed across the bond.
Hydrofunctionalization involves the addition of an H-X molecule (where X is a heteroatom-containing group) across the alkene. The regioselectivity of this addition (Markovnikov vs. anti-Markovnikov) is often controlled by the choice of catalyst and reaction conditions. Potential hydrofunctionalization reactions for this compound include:
Hydroamination: Addition of an N-H bond.
Hydroalkoxylation/Hydration: Addition of an O-H bond from an alcohol or water.
Hydrosilylation: Addition of a Si-H bond.
Hydroboration-Oxidation: An anti-Markovnikov addition of a boron-hydrogen bond, which upon oxidation yields a terminal alcohol, converting the starting diol into a triol.
Thiol-Ene Chemistry is a highly efficient and robust "click" reaction involving the radical-mediated addition of a thiol (R-SH) across the alkene. mdpi.com This reaction proceeds rapidly under mild conditions, often initiated by light (photo-initiated) or heat, and exhibits high yields with minimal byproducts. rsc.org The reaction with this compound results in a thioether linkage, providing a powerful tool for surface modification, bioconjugation, and the synthesis of functional polymers and nanoparticles. nih.govmdpi.com
Table 2: Addition Reactions of the Allyl Moiety
| Reaction Type | Reagent(s) | Initiator/Catalyst | Product Functional Group |
|---|---|---|---|
| Thiol-Ene Addition | Thiol (R-SH) | Photoinitiator (e.g., DMPA) or Thermal Initiator (e.g., AIBN) | Thioether |
The allyl group is a type of vinyl group that can participate in polymerization reactions, although its reactivity differs from more common monomers like acrylates or styrenes.
Direct Polymerization: The direct free-radical polymerization of allyl monomers can be challenging. A process known as degradative chain transfer is common, where a radical abstracts a hydrogen atom from the allylic position (the CH₂ group adjacent to the double bond). google.com This creates a stable, non-propagating allyl radical, which often leads to the formation of low molecular weight oligomers rather than long polymer chains. google.com However, under specific conditions and with appropriate initiators, polymerization can be achieved.
Copolymerization: A more common approach is to copolymerize this compound with other vinyl monomers. This incorporates the functional diol structure into a larger polymer backbone, with the allyl group remaining as a pendant side chain.
Post-Polymerization Cross-linking: The most significant application in polymer science is using the allyl group for subsequent cross-linking. The molecule can first be incorporated into a linear polymer backbone via its hydroxyl groups (e.g., by reacting with diisocyanates to form a polyurethane or with diacids to form a polyester). The resulting thermoplastic polymer contains pendant allyl groups along its chain. These pendant groups can then be cross-linked in a second step, often through radical polymerization or more efficiently via thiol-ene chemistry, to form a robust thermoset network. nih.gov This two-step process allows for the material to be processed as a thermoplastic before being cured into its final, cross-linked form. conicet.gov.ar
Table 3: Polymerization and Cross-linking Pathways
| Pathway | Description | Reaction Type | Resulting Structure |
|---|---|---|---|
| Direct Polymerization | Polymerization solely through the allyl group. | Free-Radical Polymerization | Low molecular weight poly(N-allyldiethanolamine) |
| Functional Monomer Incorporation | The diol functionality is used to incorporate the molecule into a polymer backbone. | Condensation Polymerization (e.g., with diisocyanates) | Linear polymer with pendant allyl groups |
| Post-Polymerization Cross-linking | The pendant allyl groups on a pre-formed polymer are reacted to form a network. | Thiol-Ene Addition or Radical Polymerization | Cross-linked thermoset material |
Multi-functional Reactivity and Cascade Transformations
The presence of three different types of functional groups (alkene, tertiary amine, primary alcohols) in a single molecule allows for complex, multi-step syntheses known as cascade or tandem reactions. nih.gov These reactions are highly efficient as they can build molecular complexity in a single pot by triggering a sequence of transformations, often with high stereoselectivity. nih.govgoogle.com
For this compound, a hypothetical cascade could be designed as follows:
Initial Allyl Group Transformation: A selective reaction targets the alkene. For example, an enantioselective aminohydroxylation or dihydroxylation could install new stereocenters on the propyl chain.
Intramolecular Cyclization: The newly installed functional group, in conjunction with the existing hydroxyl groups, could then undergo a spontaneous or catalyzed intramolecular cyclization. The tertiary amine or one of the hydroxyls could act as an internal nucleophile. For instance, after converting the allyl group to a 1,2-diol, the resulting triol could undergo an acid-catalyzed cyclization to form a substituted morpholine or other heterocyclic structure.
Such strategies are at the forefront of modern organic synthesis, aiming to construct complex molecular frameworks from simple, readily available starting materials in an atom-economical fashion. The unique arrangement of functional groups in this compound makes it a promising candidate for the development of novel cascade transformations. nih.gov
Table 4: Hypothetical Cascade Reaction Sequence
| Step | Reaction Name | Reagent(s) | Intermediate/Product |
|---|---|---|---|
| 1 | Asymmetric Dihydroxylation | OsO₄, NMO (chiral ligand) | Chiral 2-[2,3-dihydroxypropylamino]ethan-1-ol |
| 2 | Intramolecular Etherification (Cyclization) | Acid catalyst (e.g., TsOH) | Substituted morpholine or other oxygen-containing heterocycle |
Advanced Spectroscopic and Computational Characterization of 2 Allyl 2 Hydroxyethyl Amino Ethan 1 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
One-Dimensional (1D) NMR Techniques (e.g., ¹H, ¹³C)
One-dimensional NMR spectra provide fundamental information about the number and types of protons (¹H NMR) and carbon atoms (¹³C NMR) in a molecule.
¹H NMR: A proton NMR spectrum of 2-[Allyl(2-hydroxyethyl)amino]ethan-1-ol would be expected to show distinct signals for each unique proton environment. The chemical shifts (δ) are influenced by the electron density around the protons. For instance, protons closer to the electronegative oxygen and nitrogen atoms would appear at a lower field (higher ppm values). The integration of these signals would correspond to the number of protons in each environment, and the splitting patterns (multiplicity) would reveal the number of neighboring protons, governed by spin-spin coupling.
¹³C NMR: The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. Given the structure of this compound, seven distinct carbon signals would be anticipated. The chemical shifts of the carbon atoms are also dependent on their electronic environment.
Predicted ¹H and ¹³C NMR Data:
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| N-CH₂-CH=CH₂ | ~3.1-3.3 | ~55-60 |
| N-CH₂-CH₂-OH | ~2.6-2.8 | ~58-62 |
| N-CH₂-CH₂-OH | ~3.5-3.7 | ~58-62 |
| CH=CH₂ | ~5.7-5.9 | ~134-138 |
| CH=CH₂ | ~5.1-5.3 | ~116-120 |
| OH | Variable, broad | - |
Note: These are estimated values and can vary based on the solvent and other experimental conditions.
Two-Dimensional (2D) NMR Spectroscopy for Connectivity and Stereochemistry
Two-dimensional NMR techniques are powerful tools for unambiguously assigning the signals observed in 1D spectra and for elucidating the connectivity and spatial relationships between atoms.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal which protons are coupled to each other, helping to trace the proton-proton networks within the allyl and hydroxyethyl (B10761427) groups.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on its attached proton(s).
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This is crucial for establishing the connectivity across the nitrogen atom, linking the allyl and hydroxyethyl fragments.
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Molecular Fingerprinting
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
FTIR Spectroscopy: The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the O-H, C-H, C=C, C-N, and C-O functional groups.
Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. The C=C stretching of the allyl group, which might be a weak band in the FTIR spectrum, is typically a strong band in the Raman spectrum.
Expected Vibrational Frequencies:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H | Stretching | 3200-3600 | Broad, Strong |
| C-H (sp³) | Stretching | 2850-3000 | Medium-Strong |
| C-H (sp²) | Stretching | 3010-3100 | Medium |
| C=C | Stretching | 1640-1680 | Medium |
| C-N | Stretching | 1020-1250 | Medium-Weak |
| C-O | Stretching | 1050-1150 | Strong |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation pattern. The nominal molecular weight of this compound is 145.20 g/mol .
In an electron ionization (EI) mass spectrum, the molecule would be expected to undergo fragmentation through various pathways, including:
Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines.
Loss of small molecules: Loss of water (H₂O) from the hydroxyl groups or loss of an allyl radical are also likely fragmentation pathways.
The resulting mass-to-charge (m/z) ratios of the fragment ions would provide valuable information for confirming the structure of the molecule.
Electronic Spectroscopy (UV/Vis) for Investigation of Electronic Transitions and Conjugation
UV-Visible (UV/Vis) spectroscopy probes the electronic transitions within a molecule. For this compound, significant absorption in the typical UV-Vis range (200-800 nm) is not expected, as the molecule lacks extensive conjugation or chromophores that absorb in this region. The primary electronic transitions would be n→σ* transitions associated with the non-bonding electrons on the nitrogen and oxygen atoms, which typically occur at wavelengths below 200 nm.
X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination
X-ray crystallography provides the most definitive structural information for a compound in the solid state, including bond lengths, bond angles, and intermolecular interactions. To date, no crystal structure for the free ligand this compound has been reported in the Cambridge Structural Database (CSD). Obtaining a single crystal of suitable quality would allow for its complete solid-state structural elucidation. Such a study would reveal the precise three-dimensional arrangement of the molecule and how the molecules pack in the crystal lattice, likely involving hydrogen bonding through the hydroxyl groups.
Computational Chemistry and Molecular Modeling for Theoretical Insights
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic structure of molecules. Through DFT calculations, researchers can determine key properties such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and generate electrostatic potential maps. This information is critical for predicting a molecule's reactivity, stability, and interaction with other chemical species.
Table 1: Hypothetical DFT-Calculated Properties for this compound
| Calculated Property | Hypothetical Value | Significance |
| HOMO Energy | (Not Available) | Indicates the ability to donate electrons; related to reactivity with electrophiles. |
| LUMO Energy | (Not Available) | Indicates the ability to accept electrons; related to reactivity with nucleophiles. |
| HOMO-LUMO Gap | (Not Available) | Correlates with chemical stability and electronic transitions. |
| Dipole Moment | (Not Available) | Provides insight into the molecule's overall polarity. |
| Mulliken Atomic Charges | (Not Available) | Estimates the partial charge on each atom, identifying potential sites for reaction. |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific published research for this compound is not available.
Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior
Molecular Dynamics (MD) simulations offer a computational lens to view the time-dependent behavior of molecules, including conformational changes and interactions with a solvent. For a flexible molecule like this compound, which contains multiple rotatable bonds, MD simulations would be invaluable for understanding its preferred three-dimensional shapes (conformers) in different environments.
Ab Initio and Semi-Empirical Methods for Mechanistic Studies
Beyond static electronic structure and dynamic behavior, computational methods like ab initio (from first principles) and semi-empirical calculations are employed to study the mechanisms of chemical reactions. These methods can map out reaction pathways, identify transition states, and calculate activation energies, providing a detailed understanding of how a molecule participates in chemical transformations.
For this compound, such studies could investigate, for example, the mechanisms of its reactions involving the allyl group's double bond or the nucleophilic character of the nitrogen and oxygen atoms. The compound is mentioned as a ligand in the formation of larger coordination complexes, such as manganese-based molecular wheels. escholarship.org While computational studies may have been performed on these larger complexes, detailed mechanistic studies on the reactions of the isolated amine itself are not found in the available literature.
Applications in Advanced Materials and Catalysis Involving 2 Allyl 2 Hydroxyethyl Amino Ethan 1 Ol
Role as a Key Chemical Intermediate in Organic Synthesis
The dual functionality of 2-[Allyl(2-hydroxyethyl)amino]ethan-1-ol, possessing both nucleophilic hydroxyl groups and a reactive carbon-carbon double bond in the allyl group, makes it a valuable intermediate in organic synthesis. While specific research on this exact compound is limited, the principles of its reactivity can be inferred from similar amino alcohol structures. Amino alcohols are widely used as precursors in the synthesis of a diverse range of more complex molecules. atamanchemicals.com
The hydroxyl groups can undergo esterification or etherification reactions, allowing for the attachment of various functional moieties. The tertiary amine can act as a base or a nucleophile. The allyl group is particularly versatile, enabling a variety of addition reactions across the double bond, such as hydrogenation, halogenation, and epoxidation. Furthermore, the allyl group can participate in powerful carbon-carbon bond-forming reactions, including metathesis and Heck coupling, which are fundamental in modern organic synthesis.
A significant application of analogous amino alcohols is in the preparation of functionalized monomers. For instance, the reaction of the hydroxyl groups with acrylic or methacrylic acid would yield a monomer that can be readily polymerized. The resulting polymer would possess pendant side chains with the allyl functionality, which can be further modified in subsequent post-polymerization steps.
Utilization in Polymer Science and Engineering
The unique combination of a polymerizable (or post-functionalizable) allyl group and reactive hydroxyl groups makes this compound a highly attractive building block in polymer science.
Design and Synthesis of Novel Polymeric Materials (e.g., cross-linked polymers)
The presence of the allyl group allows for the incorporation of this compound into polymer chains through various polymerization techniques. One of the most significant applications is in the formation of cross-linked polymers. Cross-linking is a critical process for enhancing the mechanical properties, thermal stability, and chemical resistance of polymers.
A key strategy for creating cross-linked networks is through thiol-ene click chemistry . This highly efficient and specific reaction involves the radical-mediated addition of a thiol to an alkene. In this context, the allyl group of this compound can react with a multifunctional thiol cross-linker to form a stable three-dimensional network. This approach has been successfully demonstrated for the preparation of hydrogels from allyl-functionalized polysaccharides. mdpi.com The resulting hydrogels exhibit properties that are highly dependent on the degree of cross-linking, which can be controlled by the stoichiometry of the reactants. mdpi.com
The general scheme for thiol-ene cross-linking is presented below:
| Reactant 1 | Reactant 2 | Initiator | Product |
| Polymer with pendant allyl groups (from this compound) | Multifunctional thiol | Photoinitiator or Thermal initiator | Cross-linked polymer network |
This method is particularly advantageous for creating biocompatible hydrogels for biomedical applications, as the reaction can be performed under mild conditions, often initiated by UV light. mdpi.com
Post-Polymerization Functionalization Strategies
Post-polymerization modification is a powerful tool for introducing specific functionalities into a polymer chain after its initial synthesis. The allyl group of this compound, when incorporated into a polymer backbone, serves as a versatile handle for such modifications.
Thiol-ene click chemistry is again a prominent strategy in this context. scispace.comnsf.govnih.gov By reacting the pendant allyl groups with a variety of thiol-containing molecules, a wide range of functionalities can be introduced. For example, reacting the polymer with mercaptoethanol would introduce additional hydroxyl groups, increasing the hydrophilicity of the material. nsf.govnih.gov This method allows for precise control over the degree of functionalization by adjusting the reaction stoichiometry and time. nsf.govnih.gov
The table below summarizes the effect of functionalization on the properties of a model polymer, polycyclooctene (PCOE), which serves as an analogue for a polymer containing pendant allyl groups.
| Functionalization (%) | Melting Temperature (°C) | Glass Transition Temperature (°C) | Surface Polarity (Contact Angle) |
| 1.4 | 120 | -60 | Decreased |
| 22.9 | 80 | -40 | Increased |
Data adapted from a study on the functionalization of polycyclooctene with mercaptoethanol. nsf.govnih.gov
This demonstrates that post-polymerization modification via thiol-ene chemistry can be used to systematically tune the physical and chemical properties of the resulting polymer.
Modifiers and Additives in Polymer Formulations
For example, in the field of dental resins, 2-hydroxyethyl methacrylate (B99206) (HEMA), a compound sharing the hydroxyethyl (B10761427) functionality, is a common component in dentin bonding agents. medicaljournalssweden.senih.gov HEMA is believed to facilitate the penetration of the adhesive resin into the demineralized dentin, thereby improving the bond strength. medicaljournalssweden.senih.gov Similarly, this compound could potentially be used in resin formulations to enhance adhesion to substrates through hydrogen bonding interactions. The presence of the allyl group could also allow for covalent bonding into the polymer matrix during curing, making it a reactive additive.
Ligand Design and Application in Coordination Chemistry and Catalysis
The nitrogen and oxygen atoms in this compound can act as donor atoms, making it a potential ligand for coordinating with metal ions. The resulting metal complexes could exhibit interesting catalytic properties.
Development of Metal Complexes for Homogeneous Catalysis
The design of ligands is crucial for controlling the reactivity and selectivity of metal catalysts in homogeneous catalysis. Amino alcohols are a well-established class of ligands in coordination chemistry. The combination of a soft amine donor and hard alcohol donors in this compound makes it a potentially versatile ligand for a range of metal ions.
The coordination of the two hydroxyl groups and the tertiary amine to a metal center would form a tridentate ligand. The allyl group, while not directly involved in the primary coordination sphere, could influence the steric and electronic properties of the resulting metal complex. Furthermore, the allyl group could potentially participate in the catalytic cycle itself, for example, through intramolecular coordination or by acting as a reactive site.
While there is no specific literature on metal complexes of this compound, research on related amino alcohol and allyl-containing ligands provides a basis for its potential. The synthesis of such complexes would typically involve the reaction of the ligand with a metal salt in a suitable solvent. The resulting complexes could be characterized by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry.
The table below lists some examples of metal complexes with related ligands and their potential catalytic applications, which could be analogous to those of complexes with this compound.
| Ligand Type | Metal Ion | Potential Catalytic Application |
| Amino alcohol | Various transition metals | Oxidation, reduction, C-C coupling |
| Allyl-functionalized ligands | Rhodium, Palladium | Hydrogenation, hydroformylation |
The development of metal complexes with this compound represents a promising area for future research in homogeneous catalysis.
Immobilization for Heterogeneous Catalysis
The functional groups of this compound, namely the allyl group and the hydroxyl groups, offer versatile handles for its immobilization onto solid supports, a key strategy in the development of heterogeneous catalysts. The primary advantage of heterogeneous catalysis lies in the ease of separation of the catalyst from the reaction mixture, enabling catalyst recycling and continuous flow processes, which are crucial for sustainable and industrial-scale chemical synthesis. rsc.orgresearchgate.net
The allyl group can be leveraged for covalent attachment to various support materials. For instance, it can undergo hydrosilylation reactions with silica (B1680970) or polysiloxane surfaces that have been functionalized with silicon-hydride (Si-H) groups. This method forms a stable silicon-carbon bond, firmly anchoring the molecule. Another approach involves the polymerization or co-polymerization of the allyl group, allowing the incorporation of the molecule into a larger polymer matrix, which can then act as the catalyst support.
Alternatively, the two hydroxyl groups provide a route for immobilization onto metal oxide supports such as alumina, titania, or zirconia. rsc.org These alcohol functionalities can react with the surface hydroxyls of the metal oxides to form ether linkages or can be esterified with surface-modifying agents. This dual-point attachment can enhance the stability of the immobilized catalyst, reducing leaching into the reaction medium.
Once immobilized, the tertiary amine and the remaining hydroxyl groups of the this compound moiety can serve as active sites for catalysis or as ligands for catalytically active metal centers. The diethanolamine (B148213) backbone is a well-known chelating agent for various transition metals. By immobilizing the ligand first and then introducing a metal precursor, a solid-supported metal catalyst can be synthesized. This approach aims to combine the high activity and selectivity of homogeneous molecular catalysts with the practical benefits of heterogeneous systems. rsc.org
Chiral Derivatives in Asymmetric Catalysis
The structure of this compound serves as a foundational scaffold for the synthesis of chiral ligands for asymmetric catalysis. Asymmetric catalysis is of paramount importance in the pharmaceutical and fine chemical industries, where the synthesis of a single enantiomer of a chiral molecule is often required. The efficacy of a chiral ligand is dependent on its three-dimensional structure, which can create a chiral environment around a metal center, thereby directing the stereochemical outcome of a reaction. louisiana.edunih.gov
Derivatives of this compound can be rendered chiral in several ways. The introduction of chiral substituents on the allyl group or the ethanol (B145695) arms can create a chiral environment. For example, chiral epoxides can be used to introduce stereocenters on the hydroxyl-bearing chains. More commonly, the inherent chirality of readily available natural compounds, such as amino acids or terpenes, can be incorporated into the molecule's structure. mdpi.com
These chiral amino-alcohol ligands are particularly effective in a variety of asymmetric transformations. For instance, they have been successfully employed as ligands for ruthenium in the asymmetric transfer hydrogenation of ketones and imines, and for zinc in the enantioselective addition of alkynes to aldehydes. mdpi.comresearchgate.net The nitrogen and two oxygen atoms of the diethanolamine moiety can coordinate to a metal center, forming a stable chelate complex. The steric and electronic properties of this complex can be fine-tuned by modifying the substituents on the ligand to optimize both reactivity and enantioselectivity.
The allyl group also provides a reactive handle for further modification or for creating bidentate or tridentate ligands with other coordinating groups, such as phosphines, which are highly effective in a broad range of catalytic asymmetric reactions. researchgate.net The modular nature of synthesizing derivatives from this compound allows for the creation of a library of ligands that can be screened for optimal performance in a specific catalytic transformation.
Emerging Roles in Supramolecular Chemistry and Self-Assembly (e.g., hydrogen bonding interactions)
The dual functionality of this compound, possessing both hydrogen bond donors (the two hydroxyl groups) and a hydrogen bond acceptor (the tertiary amine), makes it a compelling building block in the field of supramolecular chemistry. researchgate.net Supramolecular chemistry focuses on the non-covalent interactions between molecules, which can lead to the spontaneous formation of large, well-ordered structures through a process known as self-assembly. mdpi.com Hydrogen bonding is a particularly powerful tool in directing self-assembly due to its strength and directionality. ethernet.edu.et
The hydroxyl groups of this compound can engage in strong hydrogen bonds with each other or with other molecules containing hydrogen bond acceptors. Similarly, the nitrogen atom can accept a hydrogen bond from a donor molecule. This capacity for multiple hydrogen bonding interactions can lead to the formation of complex, three-dimensional networks.
A study on the adducts of allylamine (B125299) with a series of n-alcohols demonstrated that the interplay of N-H···O and O-H···N hydrogen bonds can lead to the formation of well-defined layered or ribbon-like crystal structures. nih.govacs.org In these structures, each amine and alcohol molecule participates in three hydrogen bonds. acs.org By analogy, the diethanolamine portion of this compound is expected to form robust hydrogen-bonded networks. The presence of the allyl group can influence the packing of these structures and potentially be used to introduce further functionality or to control the dimensionality of the self-assembled architecture.
Future Research Directions and Outlook for 2 Allyl 2 Hydroxyethyl Amino Ethan 1 Ol
Exploration of Novel and Sustainable Synthetic Pathways
While the fundamental synthesis of 2-[Allyl(2-hydroxyethyl)amino]ethan-1-ol is established, future research will likely focus on developing more sustainable and efficient synthetic methodologies. Current industrial processes for similar amino alcohols can sometimes rely on harsh conditions or starting materials derived from petrochemicals. A key future direction will be the exploration of greener synthetic routes.
One promising approach is the use of biocatalysis, employing enzymes or whole-cell systems to construct the molecule. mdpi.com This could involve the enzymatic amination of a suitable diol precursor or the modification of bio-derived starting materials. Such methods often proceed under mild conditions, with high selectivity, and can reduce the generation of hazardous waste.
Another area of investigation is the development of novel catalytic systems for the synthesis of chiral β-amino alcohols, which could be adapted for derivatives of this compound. westlake.edu.cn For instance, chromium-catalyzed asymmetric cross-coupling reactions between aldehydes and imines have shown promise for the modular synthesis of these valuable compounds from readily available starting materials. westlake.edu.cn Research into continuous flow synthesis methods could also offer advantages in terms of scalability, safety, and efficiency.
Future research in this area could focus on the following:
Biocatalytic Routes: Investigating enzymatic pathways for the synthesis of this compound from renewable feedstocks.
Green Catalysis: Developing novel, non-toxic catalysts for the key reaction steps.
Flow Chemistry: Optimizing continuous flow processes for a high-yield, automated synthesis.
| Synthetic Approach | Potential Advantages | Key Research Challenges |
|---|---|---|
| Biocatalysis | High selectivity, mild reaction conditions, use of renewable feedstocks. | Enzyme discovery and engineering, optimization of reaction conditions. |
| Green Catalysis | Reduced environmental impact, lower toxicity, potential for catalyst recycling. | Catalyst design and synthesis, ensuring high catalytic activity and stability. |
| Continuous Flow Synthesis | Improved safety and scalability, precise control over reaction parameters. | Reactor design, optimization of flow conditions, integration of purification steps. |
Design of Advanced Functional Materials with Tunable Properties
The presence of both a polymerizable allyl group and functional hydroxyl groups makes this compound an excellent candidate for the development of advanced functional materials. Future research is expected to leverage these features to create polymers and composites with tailored properties for a range of applications.
The allyl group can participate in various polymerization reactions, such as free-radical polymerization, to form crosslinked networks. The hydroxyl groups can be further functionalized to introduce specific properties or to act as sites for grafting other molecules. This dual functionality allows for the creation of materials with tunable hydrophilicity, mechanical strength, and chemical responsiveness.
Potential applications for such materials include:
Hydrogels: The hydrophilic nature of the hydroxyethyl (B10761427) groups could be exploited to create highly absorbent hydrogels for applications in drug delivery, tissue engineering, and agriculture.
Coatings and Adhesives: The ability to form crosslinked polymer networks could lead to the development of durable and adhesive coatings with excellent chemical resistance.
Functional Polymers: By modifying the hydroxyl groups, it may be possible to create polymers with specific recognition capabilities, for example, for use in sensors or separation technologies.
| Material Type | Potential Application | Key Tunable Property |
|---|---|---|
| Hydrogels | Drug delivery, tissue engineering | Swelling ratio, biocompatibility |
| Coatings | Corrosion protection, anti-fouling surfaces | Adhesion, chemical resistance |
| Functional Polymers | Sensors, separation membranes | Molecular recognition, permeability |
In-depth Mechanistic Investigations of Complex Transformations
A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing its use and discovering new applications. Future research should focus on detailed mechanistic studies of its key transformations, such as its polymerization behavior and its reactions at the hydroxyl and amino groups.
For example, investigating the kinetics and thermodynamics of the polymerization of the allyl group can provide insights into how to control the structure and properties of the resulting polymers. Similarly, studying the reactivity of the hydroxyl groups towards different functionalization agents will enable the rational design of new derivatives with desired properties.
Advanced analytical techniques, such as in-situ spectroscopy and computational modeling, will be invaluable in these investigations. By elucidating the transition states and reaction intermediates of key transformations, researchers can develop more efficient and selective synthetic protocols.
Integration with Machine Learning and Artificial Intelligence for Predictive Chemistry
The application of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research. nih.govmdpi.comacs.orgacs.org In the context of this compound, these computational tools can be employed to accelerate the discovery and optimization of new materials and reactions.
ML models can be trained on existing data to predict the properties of novel polymers derived from this compound. nih.gov This predictive capability can guide experimental efforts by identifying the most promising candidates for a given application, thereby reducing the time and cost of research and development. For instance, a quantitative structure-activity relationship (QSAR) model could be developed to predict the biological activity of derivatives of this compound.
AI algorithms can also be used to propose novel synthetic pathways or to optimize reaction conditions for the synthesis of this compound and its derivatives. By analyzing vast amounts of chemical information, these systems can identify non-obvious connections and propose innovative solutions that may not be apparent to human researchers.
Future research in this area could involve:
Property Prediction: Developing ML models to predict the physical, chemical, and biological properties of materials based on this compound.
Reaction Optimization: Using AI to optimize the reaction conditions for the synthesis and functionalization of the compound.
De Novo Design: Employing generative models to design novel molecules based on the this compound scaffold with desired properties.
| ML/AI Application | Objective | Potential Impact |
|---|---|---|
| Predictive Modeling | Forecast material properties from molecular structure. | Accelerated discovery of high-performance materials. |
| Reaction Optimization | Identify optimal conditions for chemical synthesis. | Increased reaction yields and reduced development time. |
| Generative Design | Propose novel molecular structures with desired functionalities. | Innovation in drug discovery and materials science. |
Development of Biologically Inspired Chemical Systems
The structure of this compound, with its combination of hydrophobic (allyl) and hydrophilic (hydroxyethyl) groups, lends itself to the development of biologically inspired or biomimetic systems. nih.govelsevierpure.commdpi.comnih.gov These systems aim to mimic the structure and function of biological molecules and assemblies to create new technologies with advanced capabilities.
One area of interest is the use of this compound in the creation of artificial enzyme models. nih.govelsevierpure.com By attaching catalytic moieties to the this compound scaffold, it may be possible to create synthetic molecules that can catalyze specific chemical reactions with high efficiency and selectivity, similar to natural enzymes.
Another potential application is in the development of self-assembling systems. The amphiphilic nature of certain derivatives of this compound could allow them to self-assemble in solution to form well-defined nanostructures, such as micelles or vesicles. These structures could find use in areas such as drug delivery and nanotechnology. The functionalization of surfaces with amino acids can be a way to mimic a protein surface, potentially favoring interactions with other relevant proteins. nih.gov
Future research in this domain will likely focus on:
Enzyme Mimics: Designing and synthesizing catalysts based on the this compound scaffold for specific chemical transformations. mdpi.com
Self-Assembly: Investigating the self-assembly behavior of derivatives of the compound and exploring the applications of the resulting nanostructures.
Biocompatible Materials: Developing materials based on this compound for biomedical applications, taking advantage of its potential for biocompatibility.
Q & A
Q. What are the primary synthetic routes for 2-[Allyl(2-hydroxyethyl)amino]ethan-1-ol, and how do reaction conditions influence yield?
The compound is typically synthesized via nucleophilic substitution or alkylation reactions. For example, reacting allylamine with ethylene oxide under controlled pH and temperature conditions can yield the target molecule. Catalysts like strong bases (e.g., NaOH) or phase-transfer agents may enhance reaction efficiency. Ethanolamine derivatives often require purification via recrystallization or column chromatography to remove unreacted starting materials .
Q. How can researchers purify and characterize this compound effectively?
Purification methods include solvent extraction (using dichloromethane/water systems) and recrystallization from ethanol or acetone. Characterization relies on NMR (¹H/¹³C) to confirm the presence of allyl, hydroxyl, and amino groups, while FT-IR identifies hydrogen bonding between functional groups. Mass spectrometry (ESI-MS) validates molecular weight .
Q. What experimental strategies optimize solubility for biological assays?
Converting the compound to its hydrochloride salt (dihydrochloride form) enhances aqueous solubility. Solubility can also be improved using co-solvents like DMSO or PEG-400, with pH adjustments (e.g., buffered solutions at pH 6–7) to stabilize the amino and hydroxyl groups .
Advanced Research Questions
Q. How can enantiomeric purity of this compound be achieved, and what analytical methods validate it?
Chiral resolution techniques, such as using enantioselective catalysts or chiral stationary phases in HPLC, can isolate stereoisomers. Circular dichroism (CD) spectroscopy and chiral GC/MS confirm enantiomeric excess (>98%). Case studies on similar amino alcohols highlight the importance of temperature control during crystallization to prevent racemization .
Q. What methodologies elucidate the compound’s mechanism of action in enzyme inhibition studies?
Kinetic assays (e.g., Michaelis-Menten plots) and isothermal titration calorimetry (ITC) quantify binding affinity to enzymes like acetylcholinesterase or kinases. Molecular docking simulations (AutoDock Vina) predict interactions between the compound’s amino/hydroxyl groups and enzyme active sites. Competitive inhibition patterns are validated via Lineweaver-Burk plots .
Q. How should researchers resolve contradictions in reported biological activity data (e.g., antioxidant vs. pro-oxidant effects)?
Contradictions often arise from assay conditions. For example, pro-oxidant activity in DPPH assays may result from high concentrations (>100 µM) or metal ion contamination. Dose-response curves and metal chelators (e.g., EDTA) can clarify mechanisms. Cross-validation using cell-based assays (e.g., ROS detection in HEK293 cells) provides context-dependent insights .
Q. What strategies enable selective functionalization of the allyl group for derivatization studies?
The allyl group undergoes Heck coupling or epoxidation for derivatization. Pd-catalyzed cross-coupling with aryl halides introduces aromatic moieties, while epoxidation (using m-CPBA) creates electrophilic intermediates for nucleophilic attack. Monitoring reaction progress via TLC (silica gel, ethyl acetate/hexane) ensures selectivity .
Q. How do environmental factors (pH, temperature) affect the compound’s stability in long-term storage?
Stability studies show degradation via hydrolysis at extreme pH (<3 or >10) or oxidation at elevated temperatures (>40°C). Lyophilization and storage under inert gas (argon) at -20°C in amber vials minimize degradation. Accelerated stability testing (40°C/75% RH for 6 months) predicts shelf life .
Methodological and Data Analysis Questions
Q. What computational approaches predict the compound’s reactivity in novel synthetic pathways?
Density functional theory (DFT) calculations (Gaussian 16) model transition states for nucleophilic attacks on the allyl group. QSAR models correlate substituent effects (e.g., electron-withdrawing groups on the allyl chain) with reaction rates. Machine learning (AutoGluon) predicts optimal solvents and catalysts .
Q. How can researchers assess the compound’s environmental impact and biodegradation pathways?
OECD 301F biodegradation tests quantify mineralization in activated sludge. LC-MS/MS identifies degradation products, such as ethylene glycol derivatives. Ecotoxicity assays (Daphnia magna LC50) evaluate aquatic toxicity, while QSAR models (ECOSAR) predict bioaccumulation potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
